trans-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate

Medicinal Chemistry Building Block Selection Physicochemical Profiling

trans-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate (CAS 1273568-65-2) is a Boc-protected, saturated bicyclic diamine building block belonging to the pyrrolo[3,4-c]pyridine scaffold class. Its IUPAC name is tert-butyl (3aR,7aR)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine-5-carboxylate, with molecular formula C₁₂H₂₂N₂O₂ and molecular weight 226.32 g/mol.

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
CAS No. 1273568-65-2
Cat. No. B3046700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate
CAS1273568-65-2
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2CNCC2C1
InChIInChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-5-4-9-6-13-7-10(9)8-14/h9-10,13H,4-8H2,1-3H3/t9-,10+/m1/s1
InChIKeyLRTPRHCNWAEZBN-ZJUUUORDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate (CAS 1273568-65-2): Chemical Identity and Core Structural Features for Procurement Evaluation


trans-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate (CAS 1273568-65-2) is a Boc-protected, saturated bicyclic diamine building block belonging to the pyrrolo[3,4-c]pyridine scaffold class. Its IUPAC name is tert-butyl (3aR,7aR)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine-5-carboxylate, with molecular formula C₁₂H₂₂N₂O₂ and molecular weight 226.32 g/mol [1]. The compound features a trans ring junction (3aR,7aR relative configuration), a tert-butoxycarbonyl (Boc) protecting group at the 5-position (pyridine nitrogen), and a free secondary amine at the 2-position (pyrrolidine nitrogen). This scaffold is recognized as a critical bicyclic diamine intermediate in modern drug discovery, particularly for constructing conformationally constrained heterocyclic frameworks and peptidomimetics . The pyrrolo[3,4-c]pyridine core is one of six isomeric forms of the pyrrolopyridine bicyclic system and has been associated with diverse pharmacological activities including analgesic, anti-inflammatory, antimycobacterial, antiviral, and antitumor properties in derivative compounds [2].

Why Analog Substitution Undermines trans-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate Procurement: Stereochemical, Regiochemical, and Physicochemical Differentiation


Substituting CAS 1273568-65-2 with a closely related pyrrolo[3,4-c]pyridine building block—such as the cis diastereomer (CAS 1257389-94-8), the 2-Boc regioisomer (CAS 236406-56-7), or stereochemically undefined 5-Boc material (CAS 351370-99-5)—introduces quantifiable risks to downstream synthetic campaigns. The trans (3aR,7aR) configuration imposes a distinct three-dimensional vector orientation of the ring-junction hydrogens that differs from the cis isomer, directly affecting the spatial presentation of substituents in final compounds [1]. The Boc group at the 5-position (pyridine nitrogen) rather than the 2-position (pyrrolidine nitrogen) determines which amine is available for immediate functionalization, dictating synthetic sequence order and protecting group strategy . Furthermore, the 5-Boc regioisomer exhibits a calculated LogP of ~1.05–1.1 compared to ~1.73 for the 2-Boc regioisomer, reflecting meaningful differences in lipophilicity that impact solubility, chromatographic behavior, and partitioning during work-up . Stereochemically ambiguous or incorrectly configured material risks generating diastereomeric mixtures in subsequent steps, potentially compromising biological assay reproducibility and crystallinity of final products.

Quantitative Differentiation Evidence for trans-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate (CAS 1273568-65-2) vs. Closest Analogs


Regiochemical LogP Differentiation: 5-Boc (Target) vs. 2-Boc Regioisomer Lipophilicity Comparison

The target compound (CAS 1273568-65-2, 5-Boc-trans) exhibits a calculated octanol-water partition coefficient (LogP) of approximately 1.05–1.1 (ACD/Labs predicted) . In contrast, the 2-Boc regioisomer, tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate (CAS 236406-56-7), has a reported calculated LogP of 1.73 and measured aqueous solubility of 4.1 g/L at 25°C . The ΔLogP of approximately 0.6–0.7 units between these two regioisomers translates to a roughly 4- to 5-fold difference in lipophilicity, which can significantly alter reversed-phase HPLC retention, liquid-liquid extraction efficiency, and passive membrane permeability in downstream functional assays [1].

Medicinal Chemistry Building Block Selection Physicochemical Profiling

Stereochemical Identity: Trans (3aR,7aR) Ring Junction vs. Cis Diastereomer in Drug Discovery Applications

CAS 1273568-65-2 possesses a defined trans (3aR,7aR) relative configuration at the bicyclic ring junction, distinguishing it from the cis diastereomer (CAS 1257389-94-8, 3aR,7aS) . Literature precedent establishes that the stereochemistry at the 3a and 7a positions of the octahydro-pyrrolo[3,4-c]pyridine scaffold significantly influences biological target interactions: the cis configuration has been explicitly noted as 'crucial for its biological activity' in certain derivative classes, with stereochemistry 'playing a significant role in determining the compound's interactions with biological targets' [1]. The trans isomer presents the ring-junction hydrogens on opposite faces of the bicyclic system, resulting in a different dihedral angle and spatial vector orientation for substituents appended to the two nitrogen atoms compared to the cis isomer [2]. This stereochemical divergence is non-trivial for structure-based drug design where the three-dimensional presentation of pharmacophoric elements determines target engagement.

Stereochemistry Drug Design Conformational Analysis

Regiochemical Protection Strategy: 5-Boc (Pyridine N) vs. 2-Boc (Pyrrolidine N) Impact on Synthetic Sequence Design

The target compound (CAS 1273568-65-2) places the Boc protecting group at the 5-position (pyridine nitrogen) of the octahydro-pyrrolo[3,4-c]pyridine core, leaving the 2-position secondary amine (pyrrolidine nitrogen) free for immediate functionalization . This contrasts with the 2-Boc regioisomer series (e.g., CAS 236406-56-7, CAS 885270-57-5, and the hydrochloride salt CAS 1220039-69-9), where the pyrrolidine nitrogen is protected and the pyridine nitrogen is free. The regiochemical distinction is not interchangeable: in multi-step synthetic campaigns, the choice of which amine is protected dictates the sequence of coupling reactions, the need for orthogonal protecting groups, and the overall synthetic efficiency . Data from the Molaid reaction database show that CAS 1273568-65-2 participates in specific coupling reactions—for example, with 1-(4-(1H-pyrazol-1-yl)benzyl)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in the presence of triethylamine and HCl in DMSO/water/acetonitrile, yielding a functionalized product in 42% yield after 10 hours—demonstrating the unique reactivity profile accessible only via the 5-Boc-trans scaffold [1].

Synthetic Chemistry Protecting Group Strategy Regioselective Functionalization

Commercial Purity and Pricing Differentiation: Trans-5-Boc Building Block Procurement Benchmarking

CAS 1273568-65-2 (trans-5-Boc) is commercially available from multiple verified suppliers with documented purity specifications. Aladdin Scientific offers the compound at ≥97% purity (100 mg scale, part number ALA-T628055-100mg) [1]. AChemBlock supplies the compound at 95.00% purity, with pricing of $715/250 mg and $1,790/1 g (in-stock global availability) . ChemicalBook lists a supplier offering 97% HPLC purity in 5 g packaging . In comparison, the stereochemically undefined 5-Boc analog (CAS 351370-99-5) is available at 98% purity (BOC Sciences) , while the cis-5-Boc isomer (CAS 1257389-94-8) and 2-Boc regioisomers have different availability, pricing, and purity profiles that complicate direct substitution. The defined trans stereochemistry of CAS 1273568-65-2 commands a premium over the undefined material, reflecting the additional synthetic or resolution steps required to establish stereochemical purity.

Chemical Procurement Building Block Sourcing Purity Specifications

Patent-Supported Application Precedent: Trans-Octahydro-Pyrrolo[3,4-c]pyridine Scaffold in HPK1 Antagonist Drug Discovery

The trans-octahydro-pyrrolo[3,4-c]pyridine scaffold, corresponding to the core of CAS 1273568-65-2 after Boc deprotection, is explicitly claimed as a structural element in substituted pyrrolo[3,4-c]pyridines developed as hematopoietic progenitor kinase 1 (HPK1) antagonists (US Patent Application US20240190895A1, Nimbus Saturn, Inc., published 2024) [1]. HPK1 (MAP4K1) is a negative regulator of T cell and dendritic cell activation, and its antagonism is being pursued for cancer immunotherapy [2]. The patent discloses compounds with IC₅₀ values against HPK1, with exemplified compound I-4 (HPK1-IN-49) demonstrating HPK1 inhibitory activity with IC₅₀ >100 nM [3]. While CAS 1273568-65-2 itself is a protected intermediate and not the final bioactive compound, its trans stereochemistry and 5-Boc protection pattern directly map onto the scaffold requirements specified in the patent claims, establishing a documented pathway from this building block to therapeutically relevant chemical matter. The defined trans configuration is structurally embedded in the patent's formula I genus, linking procurement of this specific stereoisomer to a patent-protected drug discovery program.

Immuno-Oncology Kinase Inhibition Patent Analysis

Physicochemical Property Profile: High Fsp³ Character and Hydrogen Bonding Capacity of the Trans-5-Boc Scaffold

CAS 1273568-65-2 exhibits a calculated sp³-hybridized carbon atom fraction (Fsp³) of 0.92, indicating that 92% of its carbon atoms are sp³-hybridized, conferring high three-dimensionality and saturation [1]. This value is substantially higher than typical aromatic heterocyclic building blocks and is consistent with modern medicinal chemistry preferences for saturated scaffolds that offer improved solubility, reduced promiscuity, and enhanced clinical developability . The compound has one hydrogen bond donor (pyrrolidine NH) and three hydrogen bond acceptors (two from the carbamate carbonyl and one from the pyridine nitrogen), with a polar surface area (PSA) of 41.6 Ų [1]. Its predicted pKa of 11.15±0.20 indicates that the free secondary amine is significantly basic and will be protonated under physiological conditions, a property that influences both salt formation and biological target interactions in derived compounds . In comparison, the 2-Boc regioisomer (CAS 236406-56-7) has the same molecular formula but presents its hydrogen bond donor/acceptor array in a different spatial arrangement due to the shifted Boc position, altering the molecular recognition profile.

Drug-Likeness Physicochemical Properties Fragment-Based Drug Discovery

Optimal Application Scenarios for trans-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate (CAS 1273568-65-2) Based on Quantitative Differentiation Evidence


Stereospecific Synthesis of HPK1 Antagonist Candidates for Immuno-Oncology Drug Discovery

CAS 1273568-65-2 is the preferred building block for constructing substituted pyrrolo[3,4-c]pyridine HPK1 antagonists as described in US Patent US20240190895A1 [1]. The trans (3aR,7aR) configuration embedded in the building block directly maps to the scaffold geometry required by the patent genus. After Boc deprotection, the resulting trans-octahydro-pyrrolo[3,4-c]pyridine core provides the correct three-dimensional presentation of substituents for HPK1 binding pocket engagement. Using the cis diastereomer or stereochemically undefined material would risk generating compounds with altered binding geometries, potentially compromising HPK1 inhibitory activity (exemplified compound I-4: IC₅₀ >100 nM) [2]. The 5-Boc protection pattern enables sequential functionalization beginning at the pyrrolidine nitrogen, consistent with the synthetic strategies implied by the patent's Markush structures.

Regioselective Synthesis of NAMPT Inhibitor Scaffolds with Defined Pharmacophoric Geometry

The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold, structurally related to the core of CAS 1273568-65-2, has yielded potent NAMPT inhibitors with biochemical IC₅₀ values as low as 10–11 nM and antiproliferative IC₅₀ values of 7–36 nM in cancer cell lines (A2780, PC-3) [1]. The trans stereochemistry of CAS 1273568-65-2 ensures that the saturated bicyclic core adopts the correct conformation for downstream urea or amide bond formation at the pyrrolidine nitrogen. The compound's predicted LogP of ~1.05–1.1 and PSA of 41.6 Ų [2] contribute favorable physicochemical properties to derived inhibitors, consistent with the improved aqueous solubility reported for 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas relative to earlier urea and amide-containing NAMPT inhibitors [3].

Construction of Conformationally Constrained Peptidomimetics and CNS-Targeted Compound Libraries

The high Fsp³ value of 0.92 for CAS 1273568-65-2 [1] makes this building block particularly valuable for fragment-based drug discovery and peptidomimetic design, where saturated, three-dimensional scaffolds are prioritized over flat aromatic systems to improve solubility, reduce off-target promiscuity, and enhance clinical developability. The two differentiated nitrogen atoms—one Boc-protected (5-position) and one free (2-position)—enable orthogonal functionalization strategies. The octahydro-pyrrolo[3,4-c]pyridine core has been employed in CNS drug discovery programs, including orexin-2 receptor antagonists for insomnia and muscarinic acetylcholine receptor M4 antagonists [2]. The defined trans stereochemistry is essential for reproducing the conformational constraints required for selective receptor subtype engagement.

Quality-Controlled Building Block Procurement for Multi-Step Medicinal Chemistry Campaigns Requiring Stereochemical Traceability

For medicinal chemistry groups requiring documented stereochemical integrity and batch-to-batch reproducibility, CAS 1273568-65-2 offers vendor-verified purity of 95–97% with explicit trans stereochemical specification [1][2]. This contrasts with CAS 351370-99-5, which is listed as 5-Boc-octahydro-pyrrolo[3,4-c]pyridine without defined stereochemistry, introducing ambiguity that can compromise SAR studies. The availability of CAS 1273568-65-2 from multiple suppliers (Aladdin Scientific, AChemBlock, with pricing from $715/250 mg to $1,790/1 g) [2] provides procurement flexibility while maintaining stereochemical fidelity. The documented coupling reaction yield of 42% for a specific heterocyclic derivatization [3] provides a benchmark for synthetic feasibility assessment prior to scale-up.

Quote Request

Request a Quote for trans-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.